N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

SDH inhibitor antifungal Valsa mali

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 1019096-79-7) is a synthetic heterocyclic compound that belongs to the pyrazole–thiazole carboxamide class. Its structure integrates a 1-methyl-1H-pyrazole-5-carboxamide polar head with a 3,4-dichlorophenyl-substituted thiazole hydrophobic tail, a scaffold that has been validated as a novel chemotype for succinate dehydrogenase inhibitor (SDHI) fungicides.

Molecular Formula C14H10Cl2N4OS
Molecular Weight 353.2 g/mol
CAS No. 1019096-79-7
Cat. No. B6530194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
CAS1019096-79-7
Molecular FormulaC14H10Cl2N4OS
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H10Cl2N4OS/c1-20-12(4-5-17-20)13(21)19-14-18-11(7-22-14)8-2-3-9(15)10(16)6-8/h2-7H,1H3,(H,18,19,21)
InChIKeyMTNYFNLMQJFFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 1019096-79-7): Procurement-Relevant Chemical Identity and Pharmacophore Context


N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 1019096-79-7) is a synthetic heterocyclic compound that belongs to the pyrazole–thiazole carboxamide class. Its structure integrates a 1-methyl-1H-pyrazole-5-carboxamide polar head with a 3,4-dichlorophenyl-substituted thiazole hydrophobic tail, a scaffold that has been validated as a novel chemotype for succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The compound is predominantly cited in the context of antifungal drug and agrochemical discovery programs targeting plant pathogenic fungi. Unlike generic thiazole or pyrazole amides, this specific substitution pattern is designed to modulate lipophilicity, electronic character, and steric fit within the SDH ubiquinone-binding pocket.

Why N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide Cannot Be Replaced by a Generic Pyrazole–Thiazole Analog


Within the pyrazole–thiazole carboxamide family, minor alterations to the aryl substitution pattern on the thiazole ring produce dramatic shifts in antifungal spectrum, potency, and enzyme inhibition kinetics [1]. For example, replacing the 3,4-dichlorophenyl group with a 4-chlorophenyl or 4-methoxyphenyl substituent can reduce SDH enzymatic inhibition by more than 2-fold and alter the selectivity profile across fungal species [1]. Because SDHIs are target‑site‑specific inhibitors, even subtle changes in the hydrophobic tail can abrogate binding to the ubiquinone pocket, rendering a generic analog ineffective against the intended pathogen panel. Procurement of a non‑identical congener therefore carries a high risk of obtaining a compound with a different activity rank order, incompatible with established SAR models or experimental reproducibility requirements.

Quantitative Differentiation Evidence for N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide Relative to Structural Analogs and Commercial SDHI Benchmarks


In Vitro Antifungal Potency Against Valsa mali: Direct Comparison with the Commercial SDHI Boscalid

In the pyrazole–thiazole carboxamide series reported by Li et al. (2023), the 3,4-dichlorophenyl-bearing congener (compound 6i) exhibited an EC50 of 1.77 mg/L against Valsa mali, representing a 2.9‑fold improvement over the commercial SDHI boscalid (EC50 = 5.07 mg/L) [1]. By contrast, the unsubstituted phenyl analog (compound 1i) showed only 41% inhibition at 40 mg/L and was not progressed to EC50 determination, highlighting the functional necessity of the dichloro substitution for high potency [1]. This head‑to‑head data positions the 3,4-dichlorophenyl variant as a significantly more potent V. mali inhibitor than the industry standard boscalid and underscores its non‑substitutability with simpler aryl analogs.

SDH inhibitor antifungal Valsa mali

In Vitro Antifungal Potency Against Sclerotinia sclerotiorum: Differentiation from Boscalid and Intra‑Class Analogs

The same 3,4-dichlorophenyl analog (compound 6i) achieved an EC50 of 5.07 mg/L against Sclerotinia sclerotiorum, approximately 2‑fold superior to the 4-chlorophenyl analog (compound 3i, EC50 = 10.23 mg/L) and comparable to boscalid (EC50 = 4.85 mg/L) within the same assay [1]. The 4-methoxyphenyl analog (compound 5i) was substantially weaker (EC50 = 18.45 mg/L), illustrating that the electron‑withdrawing dichloro pattern is essential for maintaining potency against this pathogen [1]. These cross‑compound comparisons, performed under identical experimental conditions, confirm that the 3,4-dichlorophenyl substitution confers a distinct advantage over electron‑donating and monochloro substituents.

SDH inhibitor Sclerotinia sclerotiorum structure–activity relationship

SDH Enzymatic Inhibition: Superiority Over Boscalid at the Molecular Target Level

In a direct SDH enzyme inhibition assay using mitochondria isolated from V. mali, compound 6i (3,4-dichlorophenyl analog) exhibited an IC50 of 12.71 μM, representing a 3.4‑fold improvement over boscalid (IC50 = 43.65 μM) [1]. This quantitative target‑engagement data confirms that the antifungal potency advantage observed in whole‑cell assays is mechanistically rooted in stronger SDH active‑site binding. The structurally related analog 19i (bearing a different hydrophobic tail) showed an IC50 of 12.28 μM, while analog 23i was weaker (IC50 = 19.94 μM), demonstrating that 3,4-dichlorophenyl substitution ranks among the most potent SDH binders in the series [1].

SDH enzymatic assay target engagement boscalid

Broad‑Spectrum Antifungal Profile at Screening Concentration: Differentiation Across Nine Plant Pathogens

In a primary screen at 40 mg/L against nine plant pathogenic fungi, compound 6i (3,4-dichlorophenyl) displayed >75% inhibition against V. mali (91%), S. sclerotiorum (81%), Rhizoctonia solani (78%), and Trichoderma viride (76%), qualifying it for downstream EC50 determination on four pathogens [1]. By comparison, the 4‑chlorophenyl analog (3i) exceeded 75% inhibition against only two pathogens, and the 4‑methylphenyl analog (4i) exceeded this threshold against none [1]. This class‑level comparison demonstrates that the 3,4-dichlorophenyl substitution broadens the spectrum of high‑level inhibition, which is a key differentiator when a multi‑pathogen screening program is anticipated.

broad-spectrum antifungal plant pathogen SDHI fungicide

Validated Research and Industrial Application Scenarios for N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide


Fungicide Lead Optimization: SAR Benchmarking Against Valsa mali in Apple Canker Control Programs

The compound's EC50 of 1.77 mg/L against V. mali, coupled with its 3.4‑fold SDH enzyme inhibition advantage over boscalid, makes it a high‑value reference standard for structure–activity relationship (SAR) studies aimed at developing next‑generation apple canker fungicides [1]. Procurement of this specific analog enables direct potency and target‑engagement comparisons when new derivatives are synthesized.

Multi‑Pathogen Screening Core for Agrochemical Discovery

With confirmed >75% inhibition against at least four major plant pathogens (V. mali, S. sclerotiorum, R. solani, T. viride) at a single screening concentration, this compound serves as a validated positive control for broad‑spectrum antifungal screening cascades [1]. Its use ensures assay consistency across multiple pathogen panels and provides a reliable benchmark for hit‑to‑lead triage.

SDH Enzyme Mechanistic Probe: Direct Target‑Engagement Studies

The compound's IC50 of 12.71 μM against V. mali SDH, significantly lower than boscalid's IC50 of 43.65 μM, qualifies it as a superior chemical probe for SDH enzymology experiments, including enzyme kinetics, co‑crystallization trials, and competitive binding assays with ubiquinone [1]. Researchers procuring this compound for target‑based studies can expect robust, quantifiable enzyme inhibition.

Resistance Monitoring and Cross‑Resistance Profiling in SDHI Fungicide Stewardship

Because compound 6i belongs to the pyrazole–thiazole carboxamide scaffold—a structurally distinct SDHI chemotype relative to the dominant pyridine–carboxamide class (e.g., boscalid)—it is valuable for cross‑resistance profiling in fungal populations with documented SDH mutations [1]. Procurement of this specific analog allows resistance monitoring laboratories to assess whether mutations conferring boscalid resistance also affect this novel scaffold.

Quote Request

Request a Quote for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.